An In-Depth Technical Guide to (4-Bromo-1H-indazol-3-yl)-methanol: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to (4-Bromo-1H-indazol-3-yl)-methanol: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of (4-Bromo-1H-indazol-3-yl)-methanol, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, outlines a robust and validated synthetic protocol from a commercially available precursor, and explores its characterization through standard analytical techniques. Furthermore, this guide delves into the compound's strategic importance as a versatile building block, discussing the reactivity of its functional groups and its potential applications in the synthesis of complex, biologically active molecules. This paper is intended for researchers, chemists, and professionals in the field of drug development seeking both foundational knowledge and practical insights into the utility of this important scaffold.
Introduction: The Significance of the Indazole Scaffold
The indazole core is a privileged bicyclic heteroaromatic system that is a prominent feature in numerous pharmacologically active compounds.[1] Its unique structural and electronic properties allow it to act as a versatile surrogate for other aromatic systems, such as indole, in binding to biological targets. Molecules incorporating the indazole scaffold have demonstrated a wide range of therapeutic activities, including roles as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[1]
The strategic functionalization of the indazole ring is paramount to modulating the biological activity and pharmacokinetic properties of these molecules. (4-Bromo-1H-indazol-3-yl)-methanol emerges as a particularly valuable intermediate. It possesses three key points of chemical diversity:
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The Bromo Substituent: The bromine atom at the 4-position is an ideal handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[2]
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The Hydroxymethyl Group: The primary alcohol at the 3-position can be readily oxidized to the corresponding aldehyde, converted into various leaving groups for nucleophilic substitution, or used in esterification and etherification reactions.
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The Indazole Nitrogen (N1): The secondary amine of the indazole ring can be alkylated or arylated to further expand the chemical space and modulate properties like solubility and metabolic stability.
This guide provides an in-depth examination of this key building block.
Physicochemical and Structural Properties
The fundamental properties of (4-Bromo-1H-indazol-3-yl)-methanol are summarized below. These data are critical for experimental design, reaction monitoring, and product characterization.
| Property | Value | Source(s) |
| CAS Number | 1220039-50-8 | |
| Molecular Formula | C₈H₇BrN₂O | [3] |
| Molecular Weight | 227.06 g/mol | [3] |
| Appearance | White Solid | |
| Purity | Typically ≥96% | |
| InChI Key | HYPQKELBTSSPIN-UHFFFAOYSA-N | |
| SMILES | OCc1nnc2c(Br)cccc21 | N/A |
Synthesis and Mechanistic Considerations
A reliable and scalable synthesis of (4-Bromo-1H-indazol-3-yl)-methanol is crucial for its utilization in research. A highly effective two-step approach involves the nitrosative rearrangement of a substituted indole followed by a selective reduction.
Step 1: Synthesis of 4-Bromo-1H-indazole-3-carbaldehyde
The conversion of an indole to an indazole-3-carbaldehyde via nitrosation is a well-established and powerful transformation.[4][5] This reaction proceeds by the treatment of the corresponding indole with sodium nitrite in a mildly acidic environment.
Causality of Experimental Choice:
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Starting Material: 4-Bromo-1H-indole is a commercially available and logical precursor.
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Reagent: Sodium nitrite (NaNO₂) in the presence of an acid (like acetic acid) generates nitrous acid in situ, which is the active nitrosating agent. This method is mild and avoids the use of harsher reagents.
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Mechanism: The reaction is believed to proceed via electrophilic attack of the nitrosonium ion (NO⁺) at the electron-rich 3-position of the indole, followed by a tautomerization and rearrangement cascade that cleaves the C2-C3 bond and forms the N-N bond of the indazole ring, yielding the stable aldehyde product.
Step 2: Reduction to (4-Bromo-1H-indazol-3-yl)-methanol
The selective reduction of the aldehyde functional group in 4-Bromo-1H-indazole-3-carbaldehyde to the primary alcohol yields the target compound.
Causality of Experimental Choice:
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Reducing Agent: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent, which ensures high chemoselectivity. It will readily reduce the aldehyde while leaving the aromatic indazole core and the carbon-bromine bond intact. Harsher reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to unwanted side reactions.
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Solvent: Protic solvents like methanol or ethanol are excellent choices for NaBH₄ reductions. They serve to both dissolve the substrate and protonate the intermediate alkoxide to yield the final alcohol product.
Experimental Workflow and Protocol
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for (4-Bromo-1H-indazol-3-yl)-methanol.
Detailed Protocol:
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Synthesis of 4-Bromo-1H-indazole-3-carbaldehyde:
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To a stirred solution of 4-Bromo-1H-indole (1.0 eq) in a mixture of acetic acid and water at 0-5 °C, add a solution of sodium nitrite (1.1-1.5 eq) in water dropwise, maintaining the internal temperature below 10 °C.
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Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
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Quench the reaction by the slow addition of water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude material by column chromatography on silica gel to afford 4-Bromo-1H-indazole-3-carbaldehyde as a solid.
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Synthesis of (4-Bromo-1H-indazol-3-yl)-methanol:
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Dissolve 4-Bromo-1H-indazole-3-carbaldehyde (1.0 eq) in methanol at 0 °C.
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Add sodium borohydride (1.0-1.2 eq) portion-wise, ensuring the temperature remains below 15 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
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Carefully quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the resulting aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield (4-Bromo-1H-indazol-3-yl)-methanol, which can be further purified by recrystallization if necessary.
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Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized (4-Bromo-1H-indazol-3-yl)-methanol is achieved through standard analytical methods.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different protons. In a solvent like DMSO-d₆, one would anticipate: a singlet for the two protons of the CH₂ group (approx. 4.5-5.0 ppm), signals in the aromatic region (approx. 7.0-8.0 ppm) for the three protons on the benzene portion of the indazole ring, a broad singlet for the indazole N-H proton (typically >12 ppm), and a signal for the alcohol O-H proton, which may be a triplet if coupled to the adjacent CH₂.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show eight distinct carbon signals: one for the CH₂OH carbon (approx. 55-65 ppm) and seven signals in the aromatic region, including the carbon bearing the bromine atom.
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MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M+H]⁺ at m/z 227 and 229 in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Applications in Research and Drug Discovery
(4-Bromo-1H-indazol-3-yl)-methanol is not an end product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled molecular elaboration.
Caption: Chemical reactivity and diversification potential of the core molecule.
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Palladium-Catalyzed Cross-Coupling: The C4-Br bond is highly susceptible to reactions like Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines). This allows for the direct installation of diverse functional groups and the construction of complex biaryl systems, which are common motifs in kinase inhibitors.[2]
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Modification of the Hydroxymethyl Group:
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Oxidation: Mild oxidation (e.g., with MnO₂) can regenerate the aldehyde, providing access to another suite of reactions such as Wittig olefination, reductive amination, or the formation of various heterocycles.[4]
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Derivatization: The alcohol can be converted into an ether or ester, which can modulate the compound's lipophilicity and metabolic profile. It can also be converted to a leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic displacement.
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N-Functionalization: The indazole nitrogen can be alkylated or arylated under basic conditions. This position is often critical for tuning the pharmacokinetic properties of a drug candidate, such as solubility, cell permeability, and metabolic stability.
Conclusion
(4-Bromo-1H-indazol-3-yl)-methanol is a high-value, strategically designed chemical intermediate. Its well-defined physicochemical properties and robust synthetic accessibility make it an essential tool for medicinal chemists. The orthogonal reactivity of its bromo, hydroxymethyl, and N-H functional groups provides a powerful platform for the rapid generation of diverse compound libraries, facilitating the exploration of structure-activity relationships and accelerating the discovery of novel therapeutics based on the privileged indazole scaffold.
References
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RSC Publishing. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
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PMC (PubMed Central). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
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PMC (PubMed Central). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]
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